

Application Notes and Protocols for LSN 3213128 in Preclinical Research

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Compound of Interest		
Compound Name:	LSN 3213128	
Cat. No.:	B8103309	Get Quote

These application notes provide a comprehensive overview of the pharmacokinetic properties of **LSN 3213128**, a potent and selective nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), in preclinical murine models. The provided protocols are intended to assist researchers, scientists, and drug development professionals in designing and executing similar in vivo studies.

Introduction

LSN 3213128 is an orally bioavailable small molecule that targets the de novo purine biosynthesis pathway, which is often upregulated in various cancers.[1][2][3][4][5] By inhibiting AICARFT, LSN 3213128 leads to the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which in turn can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This mechanism ultimately results in anti-proliferative effects and tumor growth inhibition in preclinical cancer models. These notes summarize the key pharmacokinetic parameters and provide a detailed protocol for conducting pharmacokinetic studies in mice.

Pharmacokinetic Profile of LSN 3213128 in CD-1 Mice

The pharmacokinetic properties of **LSN 3213128** have been characterized in male CD-1 mice following both intravenous (IV) and oral (PO) administration. The key parameters are summarized in the table below for easy comparison.



Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
Cmax	-	4567 ± 559 nM
Unbound Cmax	-	251 ± 31 nM
AUC	-	20222 ± 4518 nM*hr
Half-life (t½)	-	2.4 ± 0.3 h
Volume of Distribution (Vd)	779 ± 170 mL/kg	-
Bioavailability	-	24.6 ± 4.6%
Data from reference		

Experimental Protocol: Pharmacokinetic Study in Mice

This protocol outlines the methodology for determining the pharmacokinetic profile of **LSN 3213128** in mice, based on published preclinical studies.

Materials and Reagents

- LSN 3213128
- 20% 2-Hydroxypropyl-β-Cyclodextrin (HPβCD) in 25 mM Phosphate Buffer
- 1 M NaOH solution
- Male CD-1 mice
- Standard laboratory equipment for animal handling, dosing, and blood collection.

Animal Model

· Species: Mouse

Strain: CD-1



· Sex: Male

• Supplier: Charles River Laboratories (or equivalent)

Formulation Preparation

- Prepare a 20% (w/v) solution of HPβCD in 25 mM Phosphate Buffer.
- Suspend LSN 3213128 in the HPβCD solution at the desired concentration.
- Add 1 molar equivalent of NaOH solution to aid in dissolution.

Study Design

- Design: Crossover design with a 3-day washout period between the two arms of the study.
- Groups:
 - Group 1 (IV): 1 mg/kg LSN 3213128
 - Group 2 (PO): 10 mg/kg LSN 3213128

Dosing

- Intravenous (IV) Administration: Administer a single dose of 1 mg/kg LSN 3213128 via the tail vein.
- Oral (PO) Administration: Administer a single dose of 10 mg/kg LSN 3213128 via oral gavage.

Blood Sampling

- Collect blood samples via tail clip at the following time points:
 - IV arm: 0, 0.08, 0.25, 0.75, 2, 4, 8, and 24 hours post-dose.
 - PO arm: 0, 0.25, 0.75, 2, 4, 8, and 24 hours post-dose.
- Process blood samples to obtain plasma and store at an appropriate temperature (-80°C)
 until analysis.



Bioanalysis

Analyze the concentration of **LSN 3213128** in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis

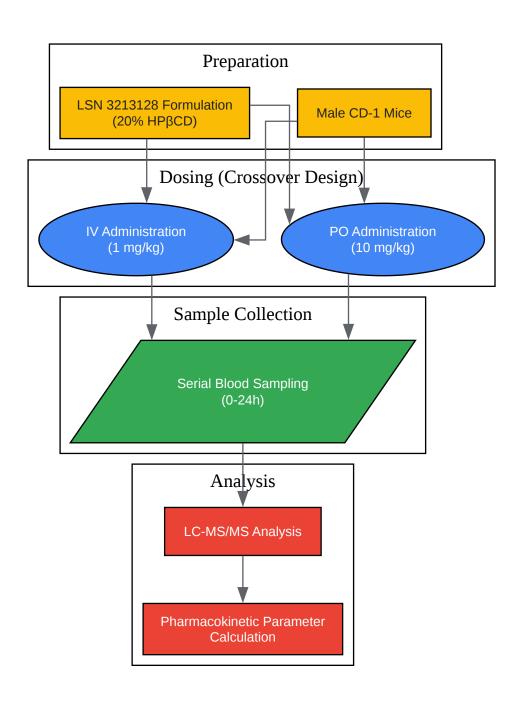
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, and bioavailability) using appropriate software.

Visualizations Signaling Pathway of LSN 3213128

The following diagram illustrates the mechanism of action of LSN 3213128.







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References

- 1. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has antitumor activity in murine models PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Can | Semantic Scholar [semanticscholar.org]
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